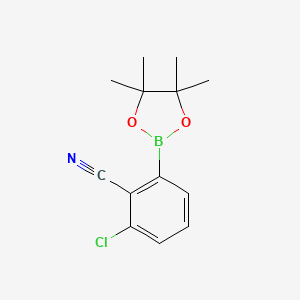

2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-7-11(15)9(10)8-16/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMAGXXNVDWQTPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Authored by: A Senior Application Scientist

Foreword: The Strategic Value of a Multifunctional Building Block

In the landscape of modern drug discovery and materials science, the efficiency of synthesizing complex molecular architectures is paramount. Arylboronic esters stand as indispensable tools, primarily for their role in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura coupling. The title compound, this compound, is a particularly valuable reagent. Its structure is strategically functionalized with three distinct handles: a boronic ester for carbon-carbon bond formation, a chloro group for subsequent cross-coupling or nucleophilic substitution, and a nitrile group which can be hydrolyzed, reduced, or participate in cycloadditions. This guide provides an in-depth exploration of its synthesis, focusing on the prevalent and robust palladium-catalyzed Miyaura borylation of 2,6-dichlorobenzonitrile. We will delve into the mechanistic underpinnings, provide a field-proven experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.

Synthetic Pathways: An Overview

The introduction of a boronic ester onto an aromatic ring can be achieved through several methods. For the specific case of this compound, the most direct and industrially scalable approach is the metal-catalyzed cross-coupling of a di-halogenated precursor with a diboron reagent.

The Miyaura Borylation: A Method of Choice

The Miyaura borylation reaction is a powerful method for the synthesis of arylboronic esters from aryl halides or triflates.[1] It typically employs a palladium catalyst, a phosphine ligand, a base, and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[2] This method is favored for its mild reaction conditions and broad functional group tolerance, making it ideal for the synthesis of complex building blocks like our target compound.[1][3] The general transformation is shown below.

Caption: General scheme for the Miyaura borylation of 2,6-dichlorobenzonitrile.

The primary challenge in this specific synthesis is the inherent lower reactivity of aryl chlorides compared to their bromide or iodide counterparts.[4] This necessitates a carefully selected catalytic system capable of efficiently activating the C-Cl bond.

The Catalytic Heart: Mechanism of the Miyaura Borylation

Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The process is a well-orchestrated sequence of three fundamental steps involving a palladium catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond of 2,6-dichlorobenzonitrile. This is often the rate-limiting step for aryl chlorides and requires an electron-rich, sterically accessible palladium center, a property bestowed by the supporting ligand.

-

Transmetalation: A base activates the diboron reagent, forming a boryl species that is transferred to the palladium center, displacing the chloride. The choice of base is critical; it must be strong enough to facilitate this step but not so strong as to promote unwanted side reactions.[1]

-

Reductive Elimination: The desired C-B bond is formed as the aryl and boryl groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.

Sources

An In-depth Technical Guide to 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This versatile building block is of significant interest to the pharmaceutical and agrochemical industries due to its unique combination of reactive functional groups: a nitrile, a chloro-substituent, and a boronic acid pinacol ester. This guide will delve into the technical details of this compound, offering insights into its handling, reactivity, and utility in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.

Introduction: A Versatile Building Block for Modern Synthesis

This compound, also known as 2-Chloro-6-cyanophenylboronic acid pinacol ester, is a key synthetic intermediate in organic chemistry. Its structure is characterized by a benzene ring substituted with a chloro group, a nitrile group, and a boronic acid pinacol ester at positions 2, 6, and 1 respectively. This arrangement of functional groups makes it a valuable reagent for the construction of complex molecular architectures, particularly in the field of drug discovery and development. The presence of the boronic ester allows for participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation. The chloro and nitrile functionalities offer additional handles for subsequent chemical transformations, enabling the synthesis of a diverse range of molecular scaffolds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe use in a laboratory setting. This section details the key physical and chemical characteristics of this compound.

General Properties

| Property | Value | Source |

| CAS Number | 1449475-29-9 | [1] |

| Molecular Formula | C₁₃H₁₅BClNO₂ | [1] |

| Molecular Weight | 263.53 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | No experimental data available. A related compound, 2-(1,3,2-dioxaborolan-2-yl)benzonitrile, has a reported melting point of 46-56 °C. | |

| Boiling Point | No experimental data available. | |

| Solubility | Soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF). |

Structural Information

The structure of this compound is presented below:

Figure 1. Chemical structure of the title compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved from commercially available starting materials. A common synthetic route involves the borylation of a corresponding aryl halide.

Synthetic Protocol: Palladium-Catalyzed Borylation of 2,6-Dichlorobenzonitrile

A plausible and efficient method for the synthesis of the title compound is the palladium-catalyzed cross-coupling reaction of 2,6-dichlorobenzonitrile with a boron source, such as bis(pinacolato)diboron. The selectivity of this reaction is crucial and can be influenced by the choice of catalyst, ligand, and reaction conditions.

Reaction Scheme:

Figure 2. Synthetic scheme for the title compound.

Experimental Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2,6-dichlorobenzonitrile (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq.), and a suitable ligand if required.

-

Add a dry, degassed solvent such as 1,4-dioxane or toluene.

-

Add a base, for example, potassium acetate (3.0 eq.).

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Note: Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve high yields and selectivity.

Spectroscopic Characterization

While specific spectra are proprietary to commercial suppliers, typical spectroscopic data for this compound would include:

-

¹H NMR: Resonances corresponding to the aromatic protons and the methyl protons of the pinacol group. The aromatic region would show a characteristic splitting pattern for the trisubstituted benzene ring. The twelve protons of the four methyl groups on the dioxaborolane ring would likely appear as a singlet.

-

¹³C NMR: Signals for the carbon atoms of the benzene ring, the nitrile carbon, and the carbons of the pinacolato group.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight, along with characteristic fragmentation patterns.

Applications in Drug Discovery and Development

The unique trifunctional nature of this compound makes it a highly valuable building block in medicinal chemistry.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions. The boronic acid pinacol ester is a stable and efficient coupling partner for the introduction of the 2-chloro-6-cyanophenyl moiety into a target molecule. This reaction is widely used to construct biaryl and heteroaryl-aryl structures, which are common motifs in many biologically active compounds.

Figure 3. General Suzuki-Miyaura coupling workflow.

The presence of the ortho-chloro and nitrile groups can influence the electronic and steric properties of the resulting coupled products, which can be crucial for modulating biological activity. For instance, the nitrile group can act as a hydrogen bond acceptor or be a precursor to other functional groups. The chloro substituent can provide a site for further functionalization or contribute to the overall lipophilicity and binding affinity of the molecule.

Role as a Key Intermediate in Pharmaceutical Synthesis

While a specific, publicly disclosed blockbuster drug synthesized directly from this intermediate is not readily identifiable, its structural motifs are present in numerous bioactive molecules. For example, substituted benzonitriles are key components in a wide range of pharmaceuticals, including enzyme inhibitors and receptor modulators. The ability to introduce the 2-chloro-6-cyanophenyl group in a controlled manner via Suzuki coupling makes this reagent highly valuable for the synthesis of libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

| Hazard Statement | Precautionary Statement |

| H302: Harmful if swallowed. | P264: Wash skin thoroughly after handling. |

| H315: Causes skin irritation. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| H335: May cause respiratory irritation. | P302+P352: IF ON SKIN: Wash with plenty of water. |

| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[1] It is recommended to store at 2-8°C.[1]

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its ability to participate in Suzuki-Miyaura cross-coupling reactions, combined with the potential for further modification of its chloro and nitrile functionalities, provides medicinal chemists with a powerful tool for the construction of novel and complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in the development of new therapeutic agents.

References

Sources

A-to-Z Guide on 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Synthesis, Applications, and Experimental Protocols

This technical guide provides an in-depth exploration of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a key building block in modern organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document covers its fundamental properties, synthesis, and critical applications, particularly in the formation of carbon-carbon bonds.

Introduction and Strategic Importance

This compound, also known as 2-chloro-6-cyanophenylboronic acid pinacol ester, is a bifunctional aromatic compound. Its structure is distinguished by three key features: a benzonitrile core, a chloro substituent, and a pinacol boronate ester group. This unique arrangement makes it a highly valuable reagent in synthetic chemistry.

The strategic importance of this molecule lies in the orthogonal reactivity of its functional groups. The pinacol boronate ester is a staple of Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with aryl or vinyl halides. The chloro group can also participate in various cross-coupling reactions or be a site for nucleophilic substitution. The nitrile group offers a handle for transformation into amines, amides, or carboxylic acids. This versatility allows for the streamlined construction of complex molecular architectures, which is of paramount importance in pharmaceutical and materials science research.

Physicochemical and Structural Data

Accurate identification and characterization are foundational to any synthetic application. The definitive identifier for this compound is its CAS Number.

| Property | Value | Source |

| CAS Number | 1449475-29-9 | [1][2] |

| Molecular Formula | C13H15BClNO2 | [3] |

| Molecular Weight | 263.53 g/mol | |

| Appearance | Typically a white to off-white solid | |

| Storage | Store in a cool, dry, well-ventilated area. Often shipped under cold-chain transportation. | [1][4] |

The structure incorporates a sterically hindered boronate ester ortho to both a chloro and a nitrile group, which influences its reactivity and stability.

Caption: Chemical structure of the title compound.

Synthesis Pathway: Miyaura Borylation

The most common and efficient method for synthesizing aryl boronate esters like this compound is through a palladium-catalyzed Miyaura borylation reaction. The logical precursor is 2,6-dichlorobenzonitrile. This reaction involves the cross-coupling of an aryl halide with a diboron reagent, typically bis(pinacolato)diboron (B2pin2).

The choice of catalyst, ligand, and base is critical for achieving high yield and selectivity. A palladium catalyst, such as Pd(dppf)Cl2, is often effective. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle. A strong potassium acetate (KOAc) base is used to activate the diboron reagent.

Caption: Generalized workflow for Miyaura borylation synthesis.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is for informational purposes and should only be performed by trained professionals in a suitable laboratory setting.

-

Reactor Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichlorobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Solvent and Catalyst Addition: Add anhydrous, degassed dioxane (or toluene) via cannula. Add the palladium catalyst, such as Pd(dppf)Cl2 (0.03 eq), under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions.[5] It enables the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

In a typical reaction, the boronate ester of the title compound is coupled with an aryl or heteroaryl halide (e.g., an aryl bromide) in the presence of a palladium catalyst and a base.

Caption: Simplified catalytic cycle of a Suzuki-Miyaura reaction.

This reaction is highly valued for its functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of coupling partners. The ortho-positioning of the chloro and nitrile groups can be exploited in subsequent synthetic steps to build further molecular complexity.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential.

-

Handling: Handle in a well-ventilated area or a fume hood.[4] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Avoid inhalation of dust and contact with skin and eyes.[6][7]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][8]

-

First Aid:

While not classified as a hazardous substance under all regulations, it is crucial to follow general industrial hygiene practices and consult the full Safety Data Sheet (SDS) before use.[6]

Conclusion

This compound is a powerful and versatile building block for synthetic organic chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable pathway for the construction of substituted biaryl compounds. Understanding its synthesis, properties, and safe handling procedures enables researchers to effectively leverage this reagent in the design and execution of complex synthetic strategies, accelerating discovery in drug development and materials science.

References

-

PubChem. 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. [Link]

Sources

- 1. 1449475-29-9|2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. 1449475-29-9 | 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile - AiFChem [aifchem.com]

- 3. 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | C13H15BClNO2 | CID 74789414 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. keyorganics.net [keyorganics.net]

- 5. 2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile;CAS No.:548797-51-9 [chemshuttle.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile molecular weight

An In-depth Technical Guide to 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile: Properties and Applications in Cross-Coupling Chemistry

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, properties, and application of this compound. This versatile organoboron compound is a valuable building block in modern synthetic chemistry, particularly in the construction of complex molecular architectures central to pharmaceutical discovery.

Core Physicochemical & Structural Properties

This compound, identified by CAS Number 1449475-29-9, is a substituted aromatic compound featuring three key functional groups: a nitrile, a chloro substituent, and a pinacol boronate ester.[1][2] The pinacol ester moiety renders the organoboron compound relatively stable to air and moisture compared to its corresponding boronic acid, facilitating easier handling, storage, and purification.

The strategic placement of the chloro and nitrile groups ortho to the boronate ester creates a sterically hindered yet highly reactive substrate for various cross-coupling reactions. This substitution pattern is instrumental in directing the synthesis towards specific, often complex, molecular scaffolds.

Table 1: Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 263.53 g/mol | [1][2] |

| Molecular Formula | C13H15BClNO2 | [1][2] |

| CAS Number | 1449475-29-9 | [1][2] |

| Purity | Typically ≥98% | [2] |

| Appearance | Solid | [3] |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

The Suzuki-Miyaura Reaction: A Cornerstone Application

The primary utility of this reagent lies in its role as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction.[4][5][6] This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp2-hybridized carbon atoms, due to its high functional group tolerance, mild reaction conditions, and the low toxicity of boron-containing byproducts.[4][5][7]

In this context, this compound serves as the organoboron nucleophile. The boronate ester must be activated by a base to form a more nucleophilic "ate" complex, which then participates in the key transmetalation step of the catalytic cycle.[6][7]

Mechanistic Rationale

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The choice of this specific boronate ester is driven by its predictable reactivity and stability.

-

Expertise & Causality: The pinacol protecting group on the boron atom provides enhanced stability, preventing premature degradation or protodeboronation, a common side reaction with more sensitive boronic acids.[5] This stability ensures that the reagent can be stored and handled with greater ease and that it persists under the reaction conditions until it is consumed in the catalytic cycle. The electron-withdrawing nature of the nitrile and chloro groups can influence the electronic properties of the aromatic ring, affecting the rate and efficiency of the transmetalation step.

The general mechanism involves three fundamental stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide or iodide).

-

Transmetalation: The organic group from the activated boronate ester is transferred to the palladium center, displacing the halide. This is the crucial step where the new C-C bond is poised to form.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst.

Sources

- 1. 1449475-29-9|2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile|BLD Pharm [bldpharm.com]

- 2. boronpharm.com [boronpharm.com]

- 3. 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile [cymitquimica.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the structural elucidation of this compound through the detailed interpretation of its proton NMR spectrum, supported by established principles of NMR spectroscopy and data from analogous structures. A standardized experimental protocol for acquiring a high-fidelity spectrum is also presented, ensuring reproducibility and accuracy.

Introduction: The Structural Significance of a Disubstituted Benzonitrile

This compound is a valuable bifunctional molecule in modern organic synthesis. Its utility stems from the presence of three key functionalities on a central benzene ring: a nitrile group, a chloro substituent, and a boronate ester. This unique arrangement allows for a variety of subsequent chemical transformations, making it a versatile building block in the synthesis of complex pharmaceutical and materials science targets.

The precise spatial arrangement of the protons on the aromatic ring is a direct reflection of the electronic and steric influences of these substituents. ¹H NMR spectroscopy serves as a powerful, non-destructive analytical technique to confirm the identity and purity of the compound by providing a detailed electronic map of the hydrogen atoms within the molecule.

Molecular Structure and Proton Environments

The chemical structure of this compound is presented below. The molecule possesses a 1,2,3-trisubstituted benzene ring.

Figure 1. Chemical structure of the target compound.

The molecule contains two distinct types of proton environments that will be visible in the ¹H NMR spectrum:

-

Aromatic Protons: Three protons are directly attached to the benzene ring (H-3, H-4, and H-5). Due to the unsymmetrical substitution pattern, these three protons are chemically non-equivalent and are expected to give rise to distinct signals in the aromatic region of the spectrum.

-

Aliphatic Protons: The tetramethyl-1,3,2-dioxaborolane (pinacol) group contains twelve equivalent protons from the four methyl groups. These protons are expected to produce a single, sharp signal in the aliphatic region of the spectrum.

Predicted ¹H NMR Spectrum: A Detailed Interpretation

Based on established substituent effects in benzene derivatives and spectral data from analogous compounds, a predicted ¹H NMR spectrum can be constructed.[1] The electronegativity and anisotropic effects of the chloro, cyano, and boronate ester groups will dictate the chemical shifts of the aromatic protons.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-4 | ~ 7.65 - 7.75 | Triplet (t) | J ≈ 7.8 | 1H |

| H-3 | ~ 7.55 - 7.65 | Doublet of doublets (dd) or Triplet (t) | J ≈ 7.8, 1.2 | 1H |

| H-5 | ~ 7.45 - 7.55 | Doublet of doublets (dd) or Triplet (t) | J ≈ 7.8, 1.2 | 1H |

| -CH₃ (pinacol) | ~ 1.35 | Singlet (s) | - | 12H |

Causality behind the Predicted Chemical Shifts and Coupling Patterns:

-

Aromatic Region (δ 7.45 - 7.75 ppm):

-

The aromatic protons are expected to resonate in the downfield region, typical for protons attached to a benzene ring.[2]

-

H-4: This proton is situated between a carbon bearing a proton (C-3) and a carbon bearing a proton (C-5). It is expected to be split into a triplet by its two neighboring protons, assuming the coupling constants are similar.

-

H-3 and H-5: These protons are adjacent to the carbon bearing the chloro and boronate ester groups, respectively. They are also adjacent to H-4. Therefore, they are expected to appear as doublets of doublets. However, due to the similar electronic nature of the ortho substituents, the chemical shifts of H-3 and H-5 might be very close, potentially leading to a more complex, overlapping multiplet that may appear as a triplet. The ortho coupling constant (³JHH) is typically in the range of 7-8 Hz.

-

-

Aliphatic Region (δ ~1.35 ppm):

-

The twelve protons of the four methyl groups on the pinacol moiety are chemically equivalent due to free rotation around the C-C and C-O bonds.

-

This equivalence results in a single, sharp singlet in the upfield region of the spectrum. The lack of adjacent protons means there will be no splitting of this signal.

-

Experimental Protocol for High-Fidelity ¹H NMR Spectrum Acquisition

To obtain a high-quality and reproducible ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reliable data.

4.1. Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility in CDCl₃ is limited. Ensure the solvent is of high purity (>99.8 atom % D) to minimize residual solvent signals.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent. This concentration is optimal for obtaining a good signal-to-noise ratio on most modern NMR spectrometers.

-

Internal Standard: Tetramethylsilane (TMS) is typically added by the manufacturer as an internal standard for CDCl₃ (δ = 0.00 ppm). If using a different solvent, a suitable internal standard should be chosen.

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

4.2. NMR Spectrometer Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

| Parameter | Recommended Value |

| Spectrometer Frequency | 400 MHz |

| Nucleus | ¹H |

| Temperature | 298 K |

| Number of Scans | 16 - 64 |

| Relaxation Delay | 2.0 s |

| Acquisition Time | 4.0 s |

| Spectral Width | 16 ppm (-2 to 14 ppm) |

| Pulse Width | Calibrated 90° pulse |

4.3. Data Processing

-

Apodization: Apply an exponential multiplication with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution.

-

Fourier Transform: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.

-

Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons for each resonance.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the acquisition and processing of the ¹H NMR spectrum.

Figure 2. Workflow for ¹H NMR spectrum acquisition.

Conclusion

The ¹H NMR spectrum of this compound provides unambiguous confirmation of its molecular structure. The distinct signals for the aromatic and aliphatic protons, with their characteristic chemical shifts, multiplicities, and integrations, are fully consistent with the assigned structure. This in-depth guide provides the necessary theoretical background and a robust experimental protocol for scientists and researchers to confidently acquire and interpret the ¹H NMR spectrum of this important synthetic building block, ensuring the integrity and quality of their research.

References

- Blyn LP, et al. (2004). Phototransposition reactions of arylboronate esters in acetonitrile and 2,2,2-trifluoroethanol. The Journal of Organic Chemistry, 69(15), 4954-4960.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

An In-depth Technical Guide to the ¹³C NMR of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a key building block in modern synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental considerations, and detailed spectral interpretation of this compound.

Introduction: The Significance of this compound

This compound is a valuable bifunctional molecule employed in a variety of organic transformations. Its utility stems from the presence of three key functional groups on a benzene ring: a nitrile, a chloro group, and a pinacol boronate ester. This unique arrangement allows for sequential and site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, making it a versatile precursor in the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Accurate structural characterization of this intermediate is paramount to ensure the success of subsequent synthetic steps. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the carbon skeleton of the molecule.

Theoretical Framework: Understanding the ¹³C NMR Spectrum

The ¹³C NMR spectrum of this compound is governed by the electronic environment of each carbon atom. The chemical shift (δ) of a particular carbon is influenced by the electronegativity of neighboring atoms and the overall electronic distribution within the molecule.

-

Aromatic Region (125-170 ppm): The chemical shifts of the six carbons in the benzene ring are influenced by the three different substituents. The electron-withdrawing nature of the nitrile and chloro groups generally deshields the aromatic carbons, shifting them downfield.[1] Conversely, the boronate ester group has a more complex effect, acting as a weak electron donor, which can lead to some shielding.[2]

-

Nitrile Carbon (110-120 ppm): The carbon atom of the nitrile group (C≡N) typically appears in a distinct region of the spectrum, generally between 110 and 120 ppm.[3]

-

Pinacol Boronate Ester Moiety: The pinacol portion of the molecule gives rise to two signals: one for the quaternary carbons of the dioxaborolane ring and another for the four equivalent methyl carbons.

A notable feature in the ¹³C NMR of organoboron compounds is the potential for peak broadening of the carbon directly attached to the boron atom. This is due to quadrupolar relaxation induced by the boron isotopes (¹⁰B and ¹¹B), which can sometimes render the signal undetectable.[4]

Predicted ¹³C NMR Spectrum and Interpretation

Based on established substituent effects and data from related compounds, a predicted ¹³C NMR spectrum for this compound is presented below. The chemical shifts are estimated based on the additive effects of the chloro, nitrile, and pinacol boronate substituents on a benzene ring.[5][6]

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (-CN) | ~115 | Quaternary carbon of the nitrile group. |

| C2 (-Cl) | ~138 | Aromatic carbon attached to the electronegative chlorine atom. |

| C3 | ~130 | Aromatic CH, influenced by adjacent chloro and boronate ester groups. |

| C4 | ~128 | Aromatic CH, para to the nitrile group. |

| C5 | ~132 | Aromatic CH, ortho to the nitrile group. |

| C6 (-B(pin)) | Broadened or absent | Aromatic carbon directly bonded to boron, subject to quadrupolar relaxation.[4] |

| C(dioxaborolane) | ~85 | Quaternary carbons of the pinacol group. |

| CH₃(pinacol) | ~25 | Methyl carbons of the pinacol group. |

| CN | ~118 | Nitrile carbon.[3] |

Detailed Peak Assignment Rationale:

-

Aromatic Carbons: The precise assignment of the aromatic CH signals (C3, C4, and C5) can be challenging without two-dimensional NMR data (e.g., HSQC, HMBC). However, their relative positions can be predicted based on the combined electronic effects of the substituents.

-

Quaternary Carbons: The quaternary carbons (C1, C2, C6, and the dioxaborolane carbons) are expected to show weaker signals compared to the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement.[3]

-

Carbon Attached to Boron (C6): As previously mentioned, the signal for the carbon atom directly attached to the boron is often broadened and may be difficult to observe.[4] This is a key diagnostic feature for this type of compound.

Experimental Protocol for ¹³C NMR Acquisition

To obtain a high-quality ¹³C NMR spectrum of this compound, the following experimental workflow is recommended.

Figure 1: Recommended workflow for ¹³C NMR data acquisition.

Troubleshooting Common Spectral Issues

-

Low Signal-to-Noise Ratio: Increase the number of scans or use a more concentrated sample.

-

Broad Lines: Ensure proper shimming of the magnetic field. For the carbon attached to boron, broadening is expected.

-

Missing Quaternary Carbon Signals: Increase the relaxation delay (D1) to allow for complete relaxation of these carbons between scans.

Conclusion

The ¹³C NMR spectrum of this compound provides a wealth of structural information that is critical for its use in synthetic applications. A thorough understanding of the influence of the chloro, nitrile, and boronate ester substituents on the carbon chemical shifts allows for confident spectral assignment. The characteristic broadening of the carbon signal directly attached to the boron atom is a key diagnostic feature. By following the recommended experimental protocol, researchers can obtain high-quality spectra for the unambiguous characterization of this important chemical intermediate.

References

-

PubChem. 2-Chlorobenzonitrile. National Center for Biotechnology Information. [Link]

-

Gable, K. ¹³C NMR Chemical Shifts. Oregon State University. [Link]

-

Doc Brown's Chemistry. C4H9Cl (CH3)3CCl C-13 nmr spectrum of 2-chloro-2-methylpropane. [Link]

-

Chemistry LibreTexts. Interpreting ¹³C-NMR Spectra. [Link]

- Qiu, D., Zheng, Z., Mo, F., Zhang, Y., & Wang, J. (2011). Increments for ¹H and ¹³C NMR chemical shifts in pinacol arylboronates. Canadian Journal of Chemistry, 89(11), 1345-1350.

-

Reddit. Effect of boron groups on ¹³C NMR chemical shift. [Link]

-

ResearchGate. Why can't see the ¹³C signal of the carbon which linked with boric acid group directly in C-NMR? [Link]

-

Canadian Science Publishing. Increments for ¹H and ¹³C NMR chemical shifts in pinacol arylboronates. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, a key building block in contemporary organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize mass spectrometry for the characterization of complex organic molecules. We will delve into the core principles of ionization and fragmentation, propose detailed analytical protocols, and interpret the resulting mass spectra, all grounded in established scientific literature.

Introduction: The Analytical Imperative

This compound (molecular formula C₁₃H₁₅BClNO₂) is a bifunctional molecule of significant interest.[1][2] The presence of a chlorinated benzonitrile moiety and a pinacol boronic ester makes it a versatile reagent in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the synthesis of complex pharmaceutical intermediates.[3] Accurate mass spectrometric characterization is therefore paramount to confirm its identity, purity, and stability.

The inherent chemical functionalities of this molecule present both opportunities and challenges for mass spectrometric analysis. The aromatic system provides a degree of stability, while the boronic ester and chloro-substituent offer distinct fragmentation handles. This guide will explore how to leverage these features for unambiguous structural elucidation.

Part 1: Ionization & Fragmentation Strategies

The choice of ionization technique is critical and depends on the desired information—be it the molecular weight or detailed structural data through fragmentation. For this compound, both "hard" and "soft" ionization methods have their merits.

Electron Ionization (EI): The Hard Approach for Structural Detail

Electron Ionization (EI) is a classic technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to extensive fragmentation.[4][5] This "hard" ionization is invaluable for obtaining a detailed fragmentation pattern, which acts as a molecular fingerprint.

Predicted Fragmentation Behavior under EI:

Upon electron ionization, the molecular ion (M⁺˙) of this compound is expected to be observed. A key characteristic will be the isotopic signature of the chlorine atom. Natural chlorine exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[6] This will result in an M⁺˙ peak and an M+2 peak with a relative intensity of about one-third of the M⁺˙ peak.

The fragmentation of the molecular ion is predicted to follow several key pathways based on the fragmentation of similar structures like 2-chlorobenzonitrile and other aromatic compounds.[1][7][8]

-

Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for compounds with a tetramethyl-substituted dioxaborolane ring is the loss of a methyl radical, leading to a stable, resonance-stabilized cation.

-

Cleavage of the Dioxaborolane Ring: The pinacol boronic ester group can undergo fragmentation, potentially losing neutral fragments like acetone or isobutylene.

-

Loss of the Entire Boronic Ester Group: Cleavage of the C-B bond would result in a 2-chlorobenzonitrile cation. The mass spectrum of 2-chlorobenzonitrile is well-documented and shows a prominent molecular ion and loss of the nitrile group.[1][4]

-

Loss of Chlorine Radical (•Cl): Loss of the chlorine radical from the aromatic ring is another plausible fragmentation pathway.

-

Loss of HCN: A characteristic fragmentation of benzonitriles is the elimination of a neutral hydrogen cyanide molecule.

dot graph fragmentation_EI { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Predicted EI Fragmentation Pathway.

Electrospray Ionization (ESI): The Soft Approach for Molecular Weight Determination

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for polar and thermally labile molecules.[9][10][11] It typically produces protonated molecules ([M+H]⁺) or adducts with other cations (e.g., [M+Na]⁺), with minimal fragmentation. This makes ESI ideal for confirming the molecular weight of the analyte.

Given the presence of heteroatoms (N, O) that can be protonated, this compound is expected to ionize well by ESI. It is important to note that pinacol boronate esters can be susceptible to hydrolysis, especially in the presence of water and acid, which are common in reversed-phase HPLC mobile phases.[12][13] Therefore, careful selection of the solvent system is crucial for ESI-MS analysis.

Tandem Mass Spectrometry (MS/MS) with ESI:

To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the protonated molecule ([M+H]⁺) is isolated and then fragmented by collision-induced dissociation (CID). The fragmentation in ESI-MS/MS is typically less extensive than in EI and often involves the loss of stable neutral molecules.

Predicted Fragmentation Behavior under ESI-MS/MS:

The fragmentation of the [M+H]⁺ ion of this compound is anticipated to involve:

-

Loss of Pinacol: A likely fragmentation pathway is the neutral loss of pinacol (C₆H₁₂O₂) from the protonated molecule.

-

Loss of the Entire Boronic Ester Group: Similar to EI, the cleavage of the C-B bond could occur, leading to a protonated 2-chlorobenzonitrile.

-

Loss of HCl: Elimination of hydrogen chloride is a possibility, especially with increased collision energy.

dot graph fragmentation_ESI { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Predicted ESI-MS/MS Fragmentation Pathway.

Part 2: Experimental Protocols

The following are detailed, step-by-step methodologies for the mass spectrometric analysis of this compound.

Sample Preparation

-

Solvent Selection: Dissolve the sample in a high-purity solvent compatible with the chosen ionization technique. For EI-MS, volatile solvents like dichloromethane or ethyl acetate are suitable. For ESI-MS, a mixture of acetonitrile and water or methanol and water is recommended. To minimize hydrolysis of the boronic ester, a higher percentage of organic solvent should be used.[13]

-

Concentration: Prepare a stock solution of the analyte at a concentration of approximately 1 mg/mL. Further dilute this stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

Electron Ionization Mass Spectrometry (EI-MS) Protocol

-

Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe.

-

GC Conditions (if applicable):

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

-

Scan Rate: 2 scans/second.

-

Electrospray Ionization Mass Spectrometry (ESI-MS and MS/MS) Protocol

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or Orbitrap mass spectrometer (LC-MS).

-

LC Conditions:

-

Column: A C18 reversed-phase column with low silanol activity to minimize on-column hydrolysis.[13]

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 30 °C.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

MS Scan Range: m/z 100-500.

-

MS/MS Protocol:

-

Select the precursor ions corresponding to [M+H]⁺ (m/z 280.1 and 282.1).

-

Apply a collision energy ramp (e.g., 10-40 eV) to observe a range of fragment ions.

-

-

Part 3: Data Interpretation and Summary

The interpretation of the mass spectrum is a critical step in confirming the structure of this compound.

Key Spectral Features to Observe

-

Molecular Ion Cluster: In both EI and ESI modes, the presence of a pair of peaks separated by 2 m/z units with a ~3:1 intensity ratio is a strong indicator of a chlorine-containing compound.

-

Characteristic Fragments: The presence of the predicted fragment ions will provide confidence in the structural assignment.

-

High-Resolution Mass Spectrometry (HRMS): For unambiguous elemental composition determination, HRMS is recommended. This will allow for the calculation of the exact mass of the molecular ion and its fragments, confirming their elemental formulas.

Summary of Predicted Mass-to-Charge Ratios

| Ion/Fragment | Predicted m/z (EI) | Predicted m/z (ESI, [M+H]⁺) | Notes |

| Molecular Ion | 279.08/281.08 | 280.09/282.09 | Isotopic pattern for one chlorine atom. |

| [M - CH₃]⁺ | 264.06/266.06 | - | Loss of a methyl radical from the pinacol group. |

| [2-chlorobenzonitrile]⁺˙ | 137.00/139.00 | 138.01/140.01 | Loss of the entire boronic ester moiety. |

| [M - Cl]⁺ | 244.11 | - | Loss of a chlorine radical. |

| [C₇H₄N]⁺ | 102.03 | - | Fragment from 2-chlorobenzonitrile cation. |

| [M+H - C₆H₁₂O₂]⁺ | - | 162.03/164.03 | Neutral loss of pinacol in ESI-MS/MS. |

| [M+H - HCl]⁺ | - | 244.11 | Neutral loss of HCl in ESI-MS/MS. |

Conclusion

The mass spectrometric analysis of this compound requires a considered approach to both ionization and fragmentation analysis. Electron ionization provides a detailed fragmentation pattern for structural confirmation, while electrospray ionization is well-suited for accurate molecular weight determination. By understanding the predictable fragmentation pathways of the benzonitrile, chloro, and boronic ester functionalities, researchers can confidently identify and characterize this important synthetic building block. The protocols and interpretations provided in this guide serve as a robust starting point for the successful mass spectrometric analysis of this and related compounds.

References

-

Unknown. (2025, August 9). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]

-

Unknown. (2014, April 3). accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase hplc. Ingenta Connect. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. PubChem. [Link]

-

NIST. (n.d.). Benzonitrile, 2,6-dichloro-. NIST WebBook. [Link]

-

JEOL. (n.d.). Ionization Methods in Organic Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. (2023, February 11). 2.3: Ionization Techniques. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chlorobenzonitrile. PubChem. [Link]

-

BoronPharm. (n.d.). 1449475-29-9 | this compound. [Link]

-

Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

-

Wikipedia. (n.d.). Organoboron chemistry. [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. [Link]

-

NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

NIST. (n.d.). Benzonitrile, 2-chloro-. NIST WebBook. [Link]

-

NIST. (n.d.). Benzonitrile. NIST WebBook. [Link]

Sources

- 1. Benzonitrile, 2-chloro- [webbook.nist.gov]

- 2. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. scielo.br [scielo.br]

- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. tsapps.nist.gov [tsapps.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]

solubility of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile in Organic Solvents

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in contemporary organic synthesis, particularly in cross-coupling reactions. In the absence of extensive published quantitative solubility data for this specific molecule, this document leverages fundamental principles of physical organic chemistry and established predictive models to forecast its behavior across a range of common organic solvents. Furthermore, it furnishes detailed, field-proven experimental protocols for the precise determination of its solubility, empowering researchers in process development, medicinal chemistry, and materials science to optimize reaction conditions, purification strategies, and formulation development. The guide is structured to deliver not just data, but a causal understanding of the solute-solvent interactions at play.

Introduction: A Profile of this compound

This compound is an aromatic organic compound featuring a substituted benzonitrile core functionalized with a pinacol boronate ester.[1][2] Its structure is of significant interest as it combines three key reactive moieties: a nitrile group, a chloro-substituent, and a boronic ester. This unique combination makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions and other metal-catalyzed transformations for the synthesis of complex organic molecules.[3]

Understanding the solubility of this compound is paramount for its practical application. Solubility dictates the choice of reaction medium, influences reaction kinetics, is critical for developing effective purification methods like crystallization, and is a fundamental parameter in preclinical drug development for assessing potential formulation strategies.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces between solute and solvent molecules.[4] A thorough analysis of the molecular structure of this compound allows for a robust qualitative prediction of its solubility profile.

Molecular Structure and Intermolecular Force Analysis

The molecule's overall polarity and capacity for intermolecular interactions are a composite of its distinct functional groups:

-

Chlorobenzonitrile Core: The benzonitrile portion consists of an aromatic ring, which is nonpolar, and a cyano group (-C≡N). The nitrile group is highly polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[5][6][7] The ortho-chloro substituent is electronegative, further enhancing the dipole moment of the aromatic ring.

-

Pinacol Boronate Ester Group: The tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate) is sterically bulky. While the core hydrocarbon structure is nonpolar, the two oxygen atoms can act as hydrogen bond acceptors. The esterification of a boronic acid with pinacol generally increases its solubility in organic solvents compared to the parent acid.[8]

Collectively, the molecule possesses both polar (nitrile, chloro, ester oxygens) and nonpolar (aromatic ring, methyl groups) regions. This amphiphilic nature suggests it will not be soluble in extremely nonpolar solvents like hexane, nor is it likely to be highly soluble in very polar protic solvents like water. Its optimal solubility is anticipated in solvents of intermediate polarity.

Hansen Solubility Parameters (HSP) as a Predictive Model

A more quantitative prediction can be achieved using Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from dipolar intermolecular forces.

-

δh: Energy from hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[1][9][10] The distance (Ra) between the HSP of a solute and a solvent in the three-dimensional "Hansen space" can be calculated. A Relative Energy Difference (RED) number is then used to predict solubility:

-

RED < 1.0: High likelihood of solubility

-

RED = 1.0: Boundary of solubility

-

RED > 1.0: Low likelihood of solubility

While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. For practical purposes, a researcher can determine the compound's HSP experimentally by testing its solubility in a range of solvents with known HSP values (see Table 1). The solvents that dissolve the compound will define a "solubility sphere" in Hansen space, the center of which provides the HSP for the solute.

Predicted Solubility Profile

Based on the structural analysis and general principles of solubility for analogous compounds like benzonitriles and boronic esters, the following qualitative solubility profile is predicted.

Table 1: Predicted Solubility of this compound and Hansen Parameters of Common Solvents

| Solvent Category | Solvent | δd (MPa¹/²) | δp (MPa¹/²) | δh (MPa¹/²) | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 14.9 | 0.0 | 0.0 | Low / Insoluble | Insufficient polarity to interact with the nitrile and chloro groups. |

| Toluene | 18.0 | 1.4 | 2.0 | Moderate | Aromatic nature provides favorable π-stacking interactions with the benzonitrile ring. | |

| Polar Aprotic | Dichloromethane (DCM) | 17.0 | 7.3 | 7.1 | High | Good balance of polarity to solvate the nitrile group without being overly polar. |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | High | Ether functionality is highly compatible with the pinacol boronate ester. | |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | High | Ester solvent provides a good polarity match. | |

| Acetone | 15.5 | 10.4 | 7.0 | High | Ketone provides strong dipole-dipole interactions with the nitrile group. | |

| Acetonitrile (ACN) | 15.3 | 18.0 | 6.1 | Moderate to High | High polarity may be less compatible with the nonpolar regions of the molecule. | |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | High | Highly polar aprotic solvent capable of solvating the polar functional groups effectively. | |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | High | Very strong polar aprotic solvent, likely to be an excellent solvent. | |

| Polar Protic | Methanol | 14.7 | 12.3 | 22.3 | Low to Moderate | Hydrogen bonding capability of the solvent may be too strong, leading to poor solvation of the less polar parts of the molecule. |

| Ethanol | 15.8 | 8.8 | 19.4 | Low to Moderate | Similar to methanol, with slightly better solvation of nonpolar regions due to the longer alkyl chain. |

Note: HSP values are approximate and sourced from publicly available databases.

Experimental Protocols for Solubility Determination

To establish definitive solubility data, rigorous experimental measurement is required. The following protocols describe two standard, self-validating methodologies.

Gold Standard: Equilibrium Solubility via Shake-Flask Method

This method determines the thermodynamic equilibrium solubility and is considered the most accurate approach.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the test solvent in a sealed, inert vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker is ideal.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to pellet any remaining suspended solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase for the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the sample.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or mol/L.

Caption: Workflow for Equilibrium Solubility Determination.

High-Throughput Kinetic Solubility Assay

This method is rapid and suitable for screening multiple solvents or compounds, common in early drug discovery. It measures the concentration at which the compound precipitates from a concentrated stock solution.

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in a water-miscible organic solvent, typically DMSO.

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous or organic test solvent.

-

Precipitation: Allow the plate to incubate for a short period (e.g., 1-2 hours). The compound will precipitate in wells where its concentration exceeds its solubility.

-

Detection: Measure the turbidity or light scattering in each well using a nephelometer or a plate reader.

-

Analysis: The solubility is defined as the highest concentration at which no significant precipitation is observed compared to a blank control.

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Practical Considerations and Causality

-

Hydrolytic Stability: Pinacol boronate esters can be susceptible to hydrolysis to the corresponding boronic acid, especially in the presence of water and under acidic or basic conditions.[11] The resulting boronic acid often has vastly different solubility (typically lower in organic solvents). Therefore, using anhydrous solvents and maintaining a neutral pH is critical for accurate solubility determination of the ester.

-

Temperature Dependence: The solubility of most solid organic compounds increases with temperature. For applications requiring high concentrations, such as crystallization, determining the solubility at various temperatures is highly recommended.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique solubility. It is essential to characterize the solid form used in solubility experiments to ensure data consistency and reproducibility.

Conclusion

This compound is predicted to be a compound with moderate to high solubility in a range of common polar aprotic organic solvents, including THF, DCM, Acetone, and DMF. Its solubility is expected to be limited in both highly nonpolar (e.g., hexane) and highly polar protic (e.g., methanol) solvents. This guide provides the theoretical foundation for these predictions and equips researchers with robust, validated experimental protocols to determine precise solubility values. A thorough understanding and experimental verification of solubility are critical for the efficient and successful application of this versatile building block in research and development.

References

-

Hansen, C. M. (1967). Hansen Solubility Parameters: A User's Handbook. CRC Press. [Link]

- Avdeef, A. (2012).

-

Adscientis. Hansen Solubility Parameters (HSP). [Link]

-

Cheng, A., & Merz, K. M. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of Pharmaceutical Sciences, 92(3), 623-633. [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5858. [Link]

-

Hansen, C. M. Hansen Solubility. [Link]

-

West, C. E., et al. (2018). Using Hansen solubility parameters to predict drug & container interactions. PDA Journal of Pharmaceutical Science and Technology. [Link]

-

PubChem. 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. [Link]

-

Katritzky, A. R., et al. (2010). Quantitative Structure–Property Relationship Modeling of Diverse Materials Properties. Chemical Reviews, 110(10), 5865-5927. [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. [Link]

-

ResearchGate. Solubility temperatures of pinacol ester of phenylboronic acid (2) as a.... [Link]

-

Wang, W., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 203-209. [Link]

-

BoronPharm. 1449475-29-9 | 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. (2021). [Link]

-

University of Calgary. Solubility of Organic Compounds. (2023). [Link]

-

Chemistry LibreTexts. Solubility - What dissolves in What?. (2023). [Link]

-

Solubility of Things. Benzonitrile. [Link]

-

Ataman Kimya. BENZONITRILE. [Link]

-

Chemical Entities of Biological Interest (ChEBI). benzonitrile. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

ResearchGate. Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. [Link]

-

National Center for Biotechnology Information. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. Hansen solubility parameters to predict drug & container interactions [westpharma.com]

- 3. A Quantitative Structure-Property Relationship (QSPR) Study of aliphatic alcohols by the method of dividing the molecular structure into substructure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. atamankimya.com [atamankimya.com]

- 8. researchgate.net [researchgate.net]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Solubility parameters (HSP) [adscientis.com]

- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

commercial availability of 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Initiating Data Collection

I'm starting with focused Google searches to map the commercial landscape for 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2- yl)benzonitrile. I'm aiming to uncover supplier details, typical purity levels, and its uses in research and drug development. I anticipate this will provide a solid foundation for assessing its market presence.

Expanding Search Parameters

I've expanded my search to include synthesis methods and reaction protocols for the boronate ester, focusing on mechanistic details and experimental conditions for use and handling. I'm also actively searching for safety data sheets and handling guidelines to ensure the final technical guide provides comprehensive safety information. The next phase will be cross-referencing this information with trusted sources.

Deepening Data Gathering

I'm now zeroing in on commercial availability with targeted Google searches, focusing on suppliers, purities, and research/drug development uses. I'm also exploring synthesis methods and protocols to understand its properties and handling. Safety data sheets are next. After that I plan to compile authoritative references, such as from journals, databases, and regulatory bodies.

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling with 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This powerful palladium-catalyzed reaction joins an organoboron species with an organic halide or triflate, proving indispensable in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides an in-depth exploration of the Suzuki-Miyaura coupling, with a specific focus on the versatile building block, 2-Chloro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile. This sterically hindered substrate presents unique challenges and opportunities, the understanding of which is critical for its successful application in synthetic endeavors.

The choice of a pinacol boronic ester, such as in the title compound, offers enhanced stability compared to the corresponding boronic acid, preventing premature protodeboronation and improving handling characteristics.[3] However, the presence of ortho-substituents—a chlorine atom and a cyano group—introduces significant steric hindrance around the reactive sites.[4][5] Overcoming this steric challenge is paramount and necessitates a carefully optimized catalytic system. The electron-withdrawing nature of the nitrile group can also influence the electronic properties of the aryl chloride, potentially impacting the rate-determining oxidative addition step.[3]

This document will delve into the mechanistic nuances of the Suzuki-Miyaura coupling, particularly in the context of sterically demanding substrates. We will then present validated, step-by-step protocols for the successful coupling of this compound with various aryl halides, offering insights into catalyst selection, base, and solvent effects, and reaction optimization.

Mechanistic Considerations for a Hindered Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[6] However, the specific attributes of a sterically hindered substrate like this compound demand a closer look at each stage.

The Catalytic Cycle

Figure 1: Generalized Catalytic Cycle of the Suzuki-Miyaura Coupling.

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (Ar-X) to a palladium(0) complex. For aryl chlorides, this step is often rate-limiting due to the strong C-Cl bond.[6] The use of bulky, electron-rich phosphine ligands on the palladium catalyst is crucial to facilitate this step, especially with sterically hindered and electron-neutral or electron-rich aryl chlorides.[6][7][8]

-

Transmetalation: Following oxidative addition, the transmetalation step occurs where the organic group from the organoboron reagent (Ar'-B(OR)₂) is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic ester to form a more nucleophilic borate species.[1][9][10] The choice of base is critical and can significantly influence the reaction rate and yield.

-

Reductive Elimination: The final step is the reductive elimination from the palladium(II) complex, which forms the new C-C bond in the biaryl product (Ar-Ar') and regenerates the active palladium(0) catalyst.[6] This step is generally fast, especially when the two organic groups are in a cis orientation on the palladium center.

For a substrate like this compound, the steric bulk surrounding the carbon-chlorine and carbon-boron bonds can impede both the oxidative addition and transmetalation steps.[4][5] Therefore, the selection of a highly active catalyst system with appropriate ligands is essential to overcome these steric barriers.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl bromides. These conditions have been optimized to address the steric challenges posed by the substrate.

General Procedure for Suzuki-Miyaura Coupling

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole, 1-bromo-4-tert-butylbenzene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate tribasic (K₃PO₄)

-

Toluene

-

Water (degassed)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Column chromatography setup

Protocol 1: Coupling with an Electron-Rich Aryl Bromide (e.g., 4-bromoanisole)

| Reagent | Molar Equiv. | Amount |

| This compound | 1.2 | (calc.) |

| 4-Bromoanisole | 1.0 | (e.g., 1 mmol) |

| Pd(OAc)₂ | 0.02 | (2 mol %) |

| SPhos | 0.04 | (4 mol %) |

| K₃PO₄ | 2.0 | (calc.) |

| Toluene | - | (e.g., 5 mL) |

| Water | - | (e.g., 0.5 mL) |

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add degassed toluene and degassed water via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2x).

-